molecular formula C15H20N2O3 B5970734 2-(benzyloxy)-N-(1-methyl-6-oxo-3-piperidinyl)acetamide

2-(benzyloxy)-N-(1-methyl-6-oxo-3-piperidinyl)acetamide

Cat. No.: B5970734
M. Wt: 276.33 g/mol
InChI Key: PSTWXGNGMFRKBX-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(1-methyl-6-oxo-3-piperidinyl)acetamide is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-(1-methyl-6-oxo-3-piperidinyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in various cellular processes, including gene expression and DNA repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the differentiation of neural stem cells into neurons, suggesting its potential for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(benzyloxy)-N-(1-methyl-6-oxo-3-piperidinyl)acetamide in lab experiments is its specificity for certain enzymes, such as HDACs and LSD1. This allows researchers to study the effects of inhibiting these enzymes on cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(benzyloxy)-N-(1-methyl-6-oxo-3-piperidinyl)acetamide. One direction is to further elucidate its mechanism of action and its effects on cellular processes. Another direction is to study its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. Additionally, research can be conducted to identify and optimize analogs of this compound with improved specificity and reduced toxicity.

Synthesis Methods

The synthesis method of 2-(benzyloxy)-N-(1-methyl-6-oxo-3-piperidinyl)acetamide involves the reaction of 1-methyl-6-oxo-3-piperidinecarboxylic acid with benzyl alcohol and thionyl chloride, followed by the reaction with N,N-dimethylacetamide. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

2-(benzyloxy)-N-(1-methyl-6-oxo-3-piperidinyl)acetamide has been used in various scientific research applications. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and neurological disorders. It has also been used as a tool compound in biochemical and pharmacological studies to elucidate the mechanisms of action of various proteins and enzymes.

Properties

IUPAC Name

N-(1-methyl-6-oxopiperidin-3-yl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-17-9-13(7-8-15(17)19)16-14(18)11-20-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTWXGNGMFRKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)NC(=O)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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